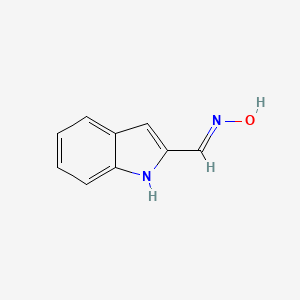

1H-Indole-2-carbaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(NE)-N-(1H-indol-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C9H8N2O/c12-10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6,11-12H/b10-6+ |

InChI Key |

HUCZEGXARCIQHC-UXBLZVDNSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)/C=N/O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 2 Carbaldehyde Oxime and Its Derivatives

Direct Oximation of 1H-Indole-2-carbaldehyde

The conversion of the aldehyde functional group of 1H-Indole-2-carbaldehyde into an oxime is the most direct route to the target compound. This transformation is typically achieved through condensation reactions with hydroxylamine (B1172632) or its salts.

The most common method for preparing oximes is the condensation reaction between an aldehyde and hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. xisdxjxsu.asia This reaction proceeds via a Schiff base formation mechanism. mdpi.com While specific literature detailing this reaction for the 2-carbaldehyde isomer is sparse, the methodology is well-documented for the isomeric 1H-indole-3-carbaldehyde, and the principles are directly applicable. mdpi.comresearchgate.net

The reaction typically involves dissolving the indole (B1671886) carbaldehyde in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). An aqueous solution of hydroxylamine hydrochloride and a base, like sodium hydroxide (B78521) (NaOH), is then added. The reaction can be initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature for several hours. mdpi.com The base is crucial as it liberates the free hydroxylamine nucleophile from its hydrochloride salt. The relative amounts of the reagents can influence the reaction's yield and efficiency. mdpi.comresearchgate.net

| Reagent | Solvent | Base | Temperature | Time | Notes |

| 1H-Indole-3-carbaldehyde | 95% EtOH | NaOH | 0 °C to RT | 2-4 h | Procedure is for the 3-isomer, but demonstrates the general conditions. mdpi.com |

| 1H-Indole-3-carbaldehyde | THF | NaOH | 0 °C to RT | ~4 h | Using THF as an alternative solvent for the 3-isomer. mdpi.com |

This table is based on data for the analogous 1H-indole-3-carbaldehyde and illustrates typical reaction conditions.

In line with the principles of green chemistry, solvent-free methods for oxime synthesis have been developed. Mechanochemistry, which involves inducing reactions by grinding solid reactants together, has emerged as a viable and sustainable alternative to solution-phase synthesis. mdpi.com This approach minimizes waste and can reduce reaction times. nih.gov

Studies on N-substituted indole-3-carboxaldehyde (B46971) oximes have shown that a solvent-free reaction using hydroxylamine hydrochloride and a solid base (like NaOH or Na₂CO₃) in a ball mill can lead to near-quantitative conversion to the oxime in as little as 20 minutes. nih.govresearchgate.net This mechanochemical approach avoids the risks associated with aqueous hydroxylamine solutions and represents a promising, environmentally friendly pathway for the synthesis of 1H-Indole-2-carbaldehyde oxime. nih.gov Other solvent-free methods may involve heating a mixture of the aldehyde and reagents, which has been successful in the synthesis of other indole derivatives. nih.gov

Functionalization Strategies at the Indole Nitrogen Atom (N1)

Creating derivatives of 1H-Indole-2-carbaldehyde oxime often involves modifying the indole ring itself. The nitrogen atom (N1) is a common site for functionalization, allowing for the introduction of various alkyl and acyl groups, which can significantly alter the molecule's properties. This functionalization is typically performed on the 1H-Indole-2-carbaldehyde precursor before the oximation step.

The selective functionalization of the indole nitrogen in the presence of other reactive sites, like the C3 position, is a key challenge in indole chemistry. nih.gov

N-Alkylation: This process involves adding an alkyl group to the indole nitrogen. A common method uses an alkylating agent (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a base (e.g., anhydrous K₂CO₃) and a suitable solvent system (e.g., CH₃CN, DMF). mdpi.com The base deprotonates the indole N-H, creating a more nucleophilic indolide anion that attacks the alkylating agent. Another approach involves phase-transfer catalysis, where an indole is treated with an alkylating agent and an alkali metal hydroxide in a two-phase system of water and an organic solvent. google.com Iron-catalyzed N-alkylation of indolines followed by oxidation also provides a route to N-alkylated indoles. nih.gov

N-Acylation: This involves introducing an acyl group (R-C=O) to the indole nitrogen. This is often more straightforward than alkylation. A standard procedure involves reacting the indole with an acylating agent, such as an acid chloride (e.g., chloroacetyl chloride), in the presence of a base like triethylamine. derpharmachemica.com Alternatively, thioesters have been used as a stable and chemoselective acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.org Direct N-acylation with carboxylic acids has also been achieved using boric acid as a catalyst. clockss.org

| Reaction Type | Reagent(s) | Base / Catalyst | Solvent(s) | Typical Substrate |

| N-Methylation | Methyl iodide | Anhydrous K₂CO₃ | CH₃CN / DMF | 1H-Indole-3-carbaldehyde mdpi.com |

| N-Benzylation | Benzyl chloride | Anhydrous K₂CO₃ | CH₃CN / DMF | 1H-Indole-3-carbaldehyde mdpi.com |

| N-Acylation | Chloroacetyl chloride | Triethylamine | Benzene (B151609) | 1H-Indole-3-carbaldehyde derpharmachemica.com |

| N-Acylation | Thioesters | Cs₂CO₃ | Xylene | 3-Methyl-1H-indole nih.govbeilstein-journals.org |

| N-Acylation | Carboxylic Acids | Boric Acid | Mesitylene | 1H-Indole clockss.org |

The synthesis of N-substituted derivatives of the target oxime is a two-step sequence. First, the 1H-Indole-2-carbaldehyde precursor is N-functionalized using one of the alkylation or acylation methods described above. Second, the resulting N-substituted indole-2-carbaldehyde is subjected to an oximation reaction as detailed in section 2.1.1. mdpi.comresearchgate.net This modular approach allows for the preparation of a wide library of derivatives by varying the alkyl or acyl group introduced in the first step.

For example, to synthesize 1-methyl-1H-indole-2-carbaldehyde oxime, one would first react 1H-Indole-2-carbaldehyde with methyl iodide and potassium carbonate to yield 1-methyl-1H-indole-2-carbaldehyde. mdpi.com This intermediate would then be treated with hydroxylamine hydrochloride and sodium hydroxide to afford the final N-methylated oxime product. mdpi.com

Regioselective Synthesis and Isolation Techniques

A critical aspect of synthesizing indole derivatives is controlling the regioselectivity of the reactions. For N-functionalization, conditions must be chosen to favor reaction at the N1 position over the electron-rich C3 position. nih.gov The choice of base, solvent, and electrophile can influence this selectivity.

Furthermore, the oxime product itself introduces another layer of complexity due to the potential for stereoisomerism. Oximes can exist as two geometric isomers, syn (Z) and anti (E), arising from the orientation of the hydroxyl group relative to the rest of the molecule. mdpi.comnih.gov The synthesis can yield a mixture of these isomers. researchgate.net

Isolation and purification of the desired product—whether it's a specific isomer or the N-substituted derivative—typically rely on standard laboratory techniques.

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to identify the presence of different isomers, which often have different Rf values. mdpi.com

Column Chromatography: The primary method for purifying the crude product. Silica (B1680970) gel is a common stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) used to separate the desired compound from starting materials, byproducts, and other isomers.

Recrystallization: Used to obtain highly pure crystalline product after chromatographic separation. mdpi.com

The characterization and differentiation of syn and anti isomers are accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of protons near the oxime group are sensitive to its stereochemistry. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of 1h Indole 2 Carbaldehyde Oxime

Oxime Isomerization Phenomena (E/Z or Syn/Anti Configurations)

Oximes, including 1H-Indole-2-carbaldehyde oxime, can exist as geometric isomers, designated as E/Z or syn/anti. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The syn isomer has the hydroxyl group on the same side of the double bond as the hydrogen atom, while the anti isomer has it on the opposite side. The interconversion between these isomers is a key aspect of their chemistry.

Investigation of Isomerization Equilibria and Kinetics

The equilibrium between the syn and anti isomers of aldoximes is influenced by their relative thermodynamic stabilities. For many aldoximes, the E (anti) isomer is thermodynamically more stable due to reduced steric hindrance. However, the position of the substituent on the indole (B1671886) ring can influence this equilibrium.

While specific kinetic studies on the isomerization of 1H-Indole-2-carbaldehyde oxime are not extensively documented, research on the analogous 1H-indole-3-carbaldehyde oxime has shown that the anti isomer can be unstable in acidic conditions, readily converting to the more stable syn isomer. nih.govmdpi.com This suggests that the electronic properties of the indole ring play a significant role in the stability of the oxime isomers.

Influence of Reaction Conditions (pH, Solvent, Temperature) on Isomer Formation and Stability

The formation and stability of oxime isomers are highly dependent on the reaction conditions.

pH: The pH of the reaction medium is a critical factor. Acidic conditions are known to catalyze the isomerization of oximes. researchgate.netmdpi.comsemanticscholar.org For N-substituted indole-3-carbaldehyde oximes, acidic conditions favor the formation of the syn isomer. nih.govmdpi.com It is plausible that 1H-Indole-2-carbaldehyde oxime would exhibit similar pH-dependent isomerization behavior.

Solvent: The choice of solvent can influence the rate of isomerization and the position of the equilibrium. Polar protic solvents can facilitate isomerization by stabilizing charged intermediates in the mechanism.

Temperature: Temperature affects both the rate of isomerization and the equilibrium position. Higher temperatures generally provide the energy needed to overcome the activation barrier for interconversion, leading to a faster attainment of equilibrium.

Table 1: General Influence of Reaction Conditions on Oxime Isomerization

| Condition | Influence on Isomerization |

| pH | Acidic conditions often catalyze the interconversion of syn and anti isomers. |

| Solvent | Polar solvents can facilitate isomerization by stabilizing transition states. |

| Temperature | Increased temperature generally increases the rate of isomerization. |

Mechanistic Elucidation of Stereoisomeric Interconversions

The mechanism of oxime isomerization can proceed through different pathways depending on the conditions. Under acidic conditions, the mechanism is believed to involve the protonation of the oxime nitrogen, followed by rotation around the C-N single bond of the resulting resonance-stabilized intermediate. Subsequent deprotonation yields the other isomer.

Another proposed mechanism involves a nucleophilic addition-elimination pathway, particularly in the presence of nucleophiles. The stability of the geometric isomers of oximes is generally higher than that of imines due to the influence of the electronegative oxygen atom on the nitrogen, which raises the energy barrier for interconversion. stackexchange.com

Derivatization at the Oxime Moiety

The hydroxyl group of the oxime moiety in 1H-Indole-2-carbaldehyde oxime provides a reactive site for various derivatization reactions, leading to the formation of oxime ethers and esters. These derivatives are important in organic synthesis and can exhibit a range of biological activities.

O-Alkylation for Oxime Ether Formation

O-alkylation of 1H-Indole-2-carbaldehyde oxime results in the formation of oxime ethers. This transformation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group to form an oximate anion, which then acts as a nucleophile.

A convenient synthesis of various 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oxime ethers has been reported, demonstrating the feasibility of O-alkylation on the indole scaffold. researchgate.net While this study focuses on the 3-carbaldehyde isomer, the general principle of the Williamson ether synthesis is applicable to 1H-Indole-2-carbaldehyde oxime.

Table 2: General Conditions for O-Alkylation of Oximes

| Reagents | Base | Solvent | Product |

| Alkyl Halide (R-X) | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Oxime Ether (C=N-OR) |

| Dialkyl Sulfate (R₂SO₄) | Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol (B145695) | Oxime Ether (C=N-OR) |

O-Acylation for Oxime Ester Synthesis

The synthesis of oxime esters from 1H-Indole-2-carbaldehyde oxime can be accomplished through O-acylation. This reaction typically involves treating the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acid byproduct.

O-acyl oximes are versatile synthetic intermediates. rsc.org For instance, the synthesis of various oxime esters from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes has been described, highlighting the utility of this reaction on the indole core. researchgate.net A facile method for the synthesis of O-acylhydroxamates from oxime chlorides and carboxylic acids has also been reported, which could be applicable to indole-derived oximes. nih.gov

Table 3: Common Reagents for O-Acylation of Oximes

| Acylating Agent | Base | Typical Solvent | Product |

| Acyl Chloride (RCOCl) | Pyridine, Triethylamine | Dichloromethane, Chloroform | Oxime Ester (C=N-OCOR) |

| Acid Anhydride ((RCO)₂O) | Pyridine | Dichloromethane | Oxime Ester (C=N-OCOR) |

Conversion to Other Nitrogen-Containing Functional Groups

The oxime functional group of 1H-indole-2-carbaldehyde oxime is a versatile precursor for the synthesis of various other nitrogen-containing moieties. Through reduction, rearrangement, and dehydration or oxidation reactions, it can be transformed into primary amines, amides, nitriles, and nitro compounds, respectively. These transformations provide essential pathways for elaborating the indole scaffold into diverse chemical structures.

Reduction to Amines

The reduction of the oxime group is a direct and widely used method for the synthesis of primary amines. For 1H-indole-2-carbaldehyde oxime, this transformation yields (1H-indol-2-yl)methanamine, a valuable building block. Various reducing agents and protocols can be employed to achieve this conversion, with the choice of reagent often depending on functional group tolerance and desired reaction conditions.

Commonly used methods for the reduction of aldoximes to primary amines include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Chemical reductions are also highly effective. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst can achieve this transformation. Other effective systems include the use of zinc dust in the presence of a proton donor like formic acid or acetic acid, or stannous chloride (SnCl₂) in an alcoholic solvent. These methods are generally efficient, providing the corresponding primary amine in good yields.

Beckmann Rearrangement to Amides

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comjk-sci.com This is followed by a concerted masterorganicchemistry.commdpi.com-shift of the group positioned anti-periplanar to the leaving group, which migrates to the electron-deficient nitrogen atom. jk-sci.comchem-station.com

In the case of aldoximes like 1H-indole-2-carbaldehyde oxime, the outcome of the Beckmann rearrangement can vary. The migrating group would be the indole ring, leading to a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate would yield the primary amide, 1H-indole-2-carboxamide. However, for aldoximes, the Beckmann rearrangement often competes with or leads directly to fragmentation, resulting in the formation of a nitrile. wikipedia.orgmasterorganicchemistry.com The specific product obtained depends heavily on the chosen reaction conditions, including the type of acid catalyst and solvent. wikipedia.org A wide array of reagents are known to promote this rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.orgjk-sci.com

Preparation of Nitriles and Nitro Compounds

Nitriles

The most common transformation of aldoximes, including 1H-indole-2-carbaldehyde oxime, is their dehydration to form nitriles. This reaction provides a convenient route to 1H-indole-2-carbonitrile, a versatile synthetic intermediate. The dehydration can be achieved under various mild conditions and is often considered a variant or a competing pathway of the Beckmann rearrangement. masterorganicchemistry.com

A range of dehydrating agents can be employed. One effective method involves the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This system has been shown to convert an unprotected indole carboxaldehyde oxime into the corresponding nitrile in high yield under mild conditions. nih.gov Other reagents that facilitate this transformation include acetic anhydride, thionyl chloride, and triphenylphosphine in combination with iodine. organic-chemistry.orgresearchgate.net Biocatalytic methods using aldoxime dehydratases also represent a green chemistry approach to this conversion. mdpi.com

| Reagent System | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|

| BOP / DBU | CH₂Cl₂, THF, or DMF | Room Temperature | 1H-Indole-2-carbonitrile | Mild conditions, high yield for related indole oximes. nih.gov |

| Acetic Anhydride (Ac₂O) | - | Heating | 1H-Indole-2-carbonitrile | Classic dehydration method. |

| Thionyl Chloride (SOCl₂) | - | - | 1H-Indole-2-carbonitrile | Common dehydrating agent. |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | CH₂Cl₂ | Room Temperature | 1H-Indole-2-carbonitrile | Appel-type dehydration conditions. researchgate.net |

Nitro Compounds

The conversion of an oxime to a nitro compound is an oxidative process. While less common than reduction or dehydration, this transformation is synthetically useful for accessing nitro-functionalized molecules. The oxidation of 1H-indole-2-carbaldehyde oxime would yield 2-(nitromethyl)-1H-indole. Several oxidizing agents have been reported for the conversion of oximes to their corresponding nitro compounds. nih.gov A convenient method utilizes sodium perborate in glacial acetic acid. organic-chemistry.org Other specialized reagents, such as molybdenum(VI) oxodiperoxo complexes, have also been shown to be effective for this transformation. researchgate.net

Cyclization and Rearrangement Reactions Involving 1H-Indole-2-carbaldehyde Oxime

The oxime moiety and the indole nucleus can collectively participate in cyclization and rearrangement reactions, particularly through metal-catalyzed processes. These reactions are powerful tools for constructing complex, fused azaheterocyclic ring systems.

Formation of Azaheterocyclic Ring Systems

Derivatives of 1H-indole-2-carbaldehyde oxime can serve as precursors for the synthesis of various nitrogen-containing heterocycles (azaheterocycles). The reactivity of the oxime group, particularly the N-O bond, can be harnessed to initiate intramolecular cyclization events. For example, by derivatizing the oxime with an appropriate olefin-containing side chain, intramolecular amination reactions can be triggered. These reactions often proceed via the formation of reactive intermediates like iminyl radicals or organometallic species that subsequently add to the tethered double bond, leading to the formation of new five- or six-membered nitrogen-containing rings fused to the indole core.

Metal-Catalyzed Cyclizations of Indole Oxime Derivatives

Transition metal catalysis provides a versatile platform for activating oximes and promoting cyclization reactions. mdpi.com Palladium, rhodium, and copper catalysts are frequently used for such transformations. mdpi.comnih.gov A common strategy involves the metal-catalyzed cleavage of the oxime's N-O bond.

In palladium catalysis, O-acylated or O-sulfonated oxime derivatives can undergo oxidative addition to a low-valent palladium(0) complex. This step forms a reactive alkylideneaminopalladium(II) species. semanticscholar.org If the indole substrate contains a suitably positioned nucleophile or unsaturated bond (alkene or alkyne), this intermediate can undergo intramolecular cyclization. For instance, an intramolecular Heck-type reaction or amination of an olefinic moiety can lead to the construction of novel polycyclic indole derivatives. semanticscholar.org Similarly, rhodium(III)-catalyzed C-H activation of the indole ring, directed by the oxime group, can be followed by annulation with alkenes or alkynes to build fused ring systems. nih.gov These metal-catalyzed cascade reactions offer an efficient and atom-economical approach to complex molecular architectures starting from indole oxime derivatives.

Advanced Spectroscopic and Spectrometric Characterization of 1h Indole 2 Carbaldehyde Oxime

Ultraviolet-Visible (UV-Vis) Spectroscopy:The UV-Vis spectrum of 1H-Indole-2-carbaldehyde oxime is expected to show absorption bands characteristic of the indole (B1671886) chromophore. The electronic transitions, likely π → π*, would be influenced by the conjugation of the oxime group with the indole ring system. However, without experimental data, the specific absorption maxima (λmax) cannot be reported.

Due to the absence of the necessary experimental data in the searched scientific literature, a scientifically accurate and detailed article on the advanced spectroscopic and spectrometric characterization of 1H-Indole-2-carbaldehyde oxime cannot be constructed at this time.

Electronic Transitions and Conjugation System Analysis

The electronic absorption spectrum of 1H-Indole-2-carbaldehyde oxime is dictated by its extended π-conjugated system. The core chromophore is the indole ring, which typically exhibits strong absorption bands in the ultraviolet region. The absorption spectrum of the parent indole molecule in cyclohexane shows a strong band around 216 nm and a structured band between 260 and 290 nm, which are attributed to π → π* transitions.

The introduction of the carbaldehyde oxime group (=CH-NOH) at the C2 position of the indole ring extends the conjugation. This extension of the π-system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in a more extensively conjugated system. The electronic transitions in 1H-Indole-2-carbaldehyde oxime would primarily remain π → π* in nature, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals across the entire indole-oxime conjugated system. The presence of the nitrogen and oxygen heteroatoms with lone pairs of electrons could also introduce n → π* transitions, though these are typically much weaker and may be obscured by the more intense π → π* bands.

Table 1: Expected Electronic Transitions for 1H-Indole-2-carbaldehyde Oxime

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For 1H-Indole-2-carbaldehyde oxime, with the molecular formula C₉H₈N₂O, the exact or monoisotopic mass can be calculated with high precision. This is a critical first step in its characterization by high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 160.0637 Da.

Electron ionization (EI) is a common method used in mass spectrometry that provides detailed fragmentation patterns. The fragmentation of indole derivatives is well-documented. For 1H-Indole-2-carbaldehyde oxime, the molecular ion peak (M⁺˙) at m/z 160 would be expected. Subsequent fragmentation could proceed through several pathways characteristic of both the indole nucleus and the oxime functional group.

Key fragmentation pathways for indoles often involve the loss of HCN, leading to characteristic ions. For the oxime moiety, common fragmentations include the loss of a hydroxyl radical (•OH) to give an ion at m/z 143, or the loss of nitric oxide (•NO) to yield a fragment at m/z 130. A prominent fragment in the mass spectrum of indole itself is the ion at m/z 91, which can be formed through various ring cleavage and rearrangement processes.

Table 2: Plausible Mass Spectrometry Fragmentation for 1H-Indole-2-carbaldehyde Oxime

X-ray Crystallography for Solid-State Structural Confirmation

Based on the known structures of related indole derivatives, several structural features can be anticipated. The indole ring system would be largely planar. A critical aspect to be confirmed by crystallography would be the stereochemistry of the oxime's C=N double bond, which can exist as either syn (Z) or anti (E) isomers. Studies on similar indole-3-carbaldehyde oximes have shown that both isomers can be synthesized and separated.

Furthermore, X-ray analysis would reveal the nature of intermolecular interactions in the solid state. Hydrogen bonding is expected to be a dominant feature, with the indole N-H group and the oxime O-H group acting as hydrogen bond donors, and the oxime nitrogen and oxygen atoms acting as acceptors. These interactions would dictate the crystal packing and influence the material's physical properties. For instance, the crystal structure of the related compound 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde shows a distorted tetrahedral geometry around the sulfur atom and a slight pyramidalization of the indole nitrogen.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for verifying the purity of 1H-Indole-2-carbaldehyde oxime and for the separation of its potential isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for these tasks.

A key challenge and application of chromatography for aldoximes is the separation of the syn (Z) and anti (E) geometric isomers. These isomers often exhibit different physical properties and can be separated using appropriate chromatographic conditions. For N-substituted indole-3-carbaldehyde oximes, researchers have successfully used column chromatography over silica (B1680970) gel with solvent systems like hexane/ethyl acetate to separate the syn and anti forms. A similar approach would likely be effective for the 2-carbaldehyde oxime isomer.

Reversed-phase HPLC, using a C18 stationary phase and a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol, is a powerful tool for purity assessment. A pure sample of 1H-Indole-2-carbaldehyde oxime would ideally show a single, sharp peak. The presence of multiple peaks could indicate impurities or the presence of both syn and anti isomers if they are resolved under the chosen conditions. The development of a validated HPLC method is crucial for quantitative analysis, allowing for the precise determination of purity and the ratio of any isomers present.

Table 3: Chromatographic Methods for Analysis of 1H-Indole-2-carbaldehyde Oxime

Based on a comprehensive review of available scientific literature, there is a notable lack of specific published research focusing on the computational and quantum chemical investigations of 1H-Indole-2-carbaldehyde oxime . While extensive studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been conducted on the closely related isomer, 1H-Indole-3-carbaldehyde oxime , equivalent data for the 2-carbaldehyde oxime isomer is not present in the search results.

The structural difference between these isomers—the position of the carbaldehyde oxime group on the indole ring (position 2 versus position 3)—is significant and would lead to distinct electronic, geometric, and interactive properties. Therefore, data from the 3-isomer cannot be used to accurately describe the 2-isomer.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline for 1H-Indole-2-carbaldehyde oxime. The necessary detailed research findings, data tables, and specific analyses for this particular compound are not available in the public domain based on the performed searches.

Computational Chemistry and Quantum Chemical Investigations of 1h Indole 2 Carbaldehyde Oxime

In Silico Prediction of Relevant Molecular Properties

In silico methods, which encompass a range of computational techniques, are instrumental in predicting molecular characteristics without the need for laboratory experiments. These predictions can guide synthetic efforts and help in understanding the fundamental nature of a compound.

For oximes, a key area of computational investigation is the isomerization between syn and anti (or E and Z) configurations. These studies typically involve calculating the potential energy surface to identify the most stable isomers and the transition states that connect them. The relative stability of these isomers is determined by their computed energies, often using methods like Density Functional Theory (DFT).

While such studies have been conducted for N-substituted indole-3-carbaldehyde oximes, demonstrating the influence of pH and substituents on isomer stability, equivalent detailed computational data for 1H-Indole-2-carbaldehyde oxime is not readily found in the current body of scientific literature. dntb.gov.uasemanticscholar.orgekb.eg The stability of oxime isomers is a complex interplay of steric and electronic factors, and without specific calculations for the 2-carbaldehyde derivative, any discussion on its isomerization pathways would be speculative.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study, showing the relative energies of the possible isomers of 1H-Indole-2-carbaldehyde oxime.

| Isomer | Point Group | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| (E)-1H-Indole-2-carbaldehyde oxime | C1 | Data not available | Data not available |

| (Z)-1H-Indole-2-carbaldehyde oxime | C1 | Data not available | Data not available |

| Transition State | C1 | Data not available | Data not available |

This table is for illustrative purposes only, as specific computational data for 1H-Indole-2-carbaldehyde oxime is not available in the cited literature.

Quantum chemical calculations are also employed to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. This is often achieved through the analysis of molecular orbitals and electrostatic potential maps.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO indicates regions of the molecule that are likely to donate electrons (nucleophilic sites), while the LUMO points to regions that are likely to accept electrons (electrophilic sites). The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 1H-Indole-2-carbaldehyde oxime, one would expect the nitrogen and oxygen atoms of the oxime group to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the oxime's hydroxyl group and the C-H bond of the carbaldehyde group could be electrophilic centers. However, without specific computational studies, a definitive assignment of reactivity sites is not possible.

The following is a hypothetical data table that would present the results of a frontier molecular orbital analysis for 1H-Indole-2-carbaldehyde oxime.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific computational data for 1H-Indole-2-carbaldehyde oxime is not available in the cited literature.

Biological Activities and Structure Activity Relationship Sar Studies of 1h Indole 2 Carbaldehyde Oxime Derivatives

Enzyme Inhibition Studies

The ability of 1H-indole-2-carbaldehyde oxime derivatives to interact with and inhibit enzymes is a key area of investigation for potential therapeutic applications.

Urease Inhibition Efficacy and Mechanism of Action (with reference to related indole (B1671886) carbaldehyde oxime isomers)

While direct studies on the urease inhibition of 1H-Indole-2-carbaldehyde oxime are not extensively documented, significant research has been conducted on its closely related isomer, 1H-Indole-3-carbaldehyde oxime , providing valuable insights into the potential of this class of compounds.

A study investigating a series of N-substituted indole-3-carbaldehyde oxime derivatives revealed their potential as potent urease inhibitors. Both syn (Z) and anti (E) isomers were synthesized and evaluated. The inhibitory activities of these compounds were found to be significantly better than the standard inhibitor, thiourea. For instance, (E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine and (E)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine demonstrated potent urease inhibitory activity. In silico molecular docking studies suggested that these oxime derivatives could bind effectively with the active site of the urease enzyme.

The structure-activity relationship (SAR) indicated that the presence of N-substituents on the indole ring plays a crucial role in the inhibitory potency. The anti isomers, where the hydroxyl group of the oxime is oriented away from the indole ring, generally showed higher activity. This suggests that the stereochemistry of the oxime is a critical determinant for effective binding and inhibition of the urease enzyme.

| Compound Name | Isomer | IC₅₀ (mM) |

| (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | syn | 0.0516 ± 0.0035 |

| (E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | anti | 0.0345 ± 0.0008 |

| Thiourea (Standard) | - | 0.2387 ± 0.0048 |

Kinase Inhibition Profiling

Derivatives of the indole-2-carboxamide scaffold, which is closely related to 1H-indole-2-carbaldehyde, have been identified as promising kinase inhibitors. A novel series of indole-2-carboxamide derivatives was synthesized and evaluated for antiproliferative activity, revealing a dual inhibitory mechanism against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

One of the most potent derivatives, a 2-methylpyrrolidin-4-yl phenethyl derivative of 5-chloro-3-methyl-N-(phenethyl)-1H-indole-2-carboxamide, exhibited a mean GI₅₀ value of 0.95 µM against a panel of four cancer cell lines, proving more potent than the reference drug doxorubicin. nih.gov These findings highlight the potential of the indole-2-carboxamide core structure, accessible from 1H-indole-2-carbaldehyde, in the design of dual-action kinase inhibitors for cancer therapy. nih.gov

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The 1H-indole-2-carbaldehyde oxime structure has served as a key intermediate in the synthesis of potent inhibitors for Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in tumor immune escape. nih.gov Researchers designed and synthesized a series of potential IDO1 inhibitors, using a derivative of the target compound as a precursor. nih.gov

Specifically, 3-(2,5-Dioxopyrrolidin-3-yl)-5-fluoro-1H-indole-2-carbaldehyde oxime was synthesized as an intermediate. nih.gov This aldehyde oxime was subsequently reduced to create the final inhibitor. The study demonstrated that attaching various fragments and ligands to the indole scaffold could enhance binding to the IDO1 active site. This strategic use of a 1H-indole-2-carbaldehyde oxime derivative underscores the value of this scaffold in developing novel immunotherapeutic agents that target the IDO1 pathway. nih.gov

Antimicrobial Activity Assessments

Derivatives synthesized from 1H-indole-2-carbaldehyde have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Potency against Specific Bacterial Strains

A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues were synthesized using 1H-indole-2-carbaldehyde as a starting material. nih.gov These compounds were evaluated for their antimicrobial activity against several pathogens, including Mycobacterium tuberculosis H37Rv and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a particularly low minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, indicating potent antibacterial activity. nih.gov The study highlighted that modifications on the indole ring significantly influence the antibacterial efficacy of the resulting quinazolinone derivatives. nih.gov

| Compound Name | Bacterial Strain | MIC (µg/mL) |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 0.98 |

| 2-(1H-indol-2-yl)quinazolin-4(3H)-one | M. tuberculosis H37Rv | >12.5 |

| 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | 3.9 |

Antifungal and Herbicidal Potentials of Oxime Analogues

Antifungal Potential: The same series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives derived from 1H-indole-2-carbaldehyde were also tested against the fungal pathogen Candida albicans. nih.gov Several compounds showed moderate activity, with MIC values typically ranging from 3.9 to 7.8 µg/mL. nih.gov

Furthermore, research on related structures like 5,6-dihydroindolo[1,2-a]quinoxalines, which can be synthesized from 1H-indole-2-carbaldehyde oxime, has also indicated antifungal properties. thieme-connect.de This suggests that the core structure is a viable starting point for the development of novel antifungal agents.

Herbicidal Potential: Currently, there is limited specific research available in the public domain detailing the herbicidal activities of derivatives of 1H-Indole-2-carbaldehyde oxime. While other classes of indole derivatives, such as those based on indole-3-carboxylic acid, have been explored as potential herbicides, the herbicidal potential of this specific oxime scaffold remains an area for future investigation.

Anticancer Research: Cytotoxicity and Antiproliferative Effects

The indole nucleus is a fundamental component of numerous natural and synthetic compounds with anticancer properties. researchgate.net The strategic introduction of an oxime group can enhance this activity, leading to derivatives with significant cytotoxicity against various cancer cell lines. nih.gov

Investigation of Indole-Based Oximes as Cytotoxic Agents in Cancer Cell Lines

Researchers have synthesized and evaluated numerous indole-based oxime derivatives for their antiproliferative activity across a wide range of human cancer cell lines. For instance, a series of new indole/1,2,4-triazole hybrids featuring an oxime group (compounds 7a–j) demonstrated superior anticancer activity compared to their ketone precursors (6a–j). researchgate.net Specifically, compounds 7h and 7j showed potent effectiveness against most of the 60 cell lines in the National Cancer Institute (NCI) panel, with GI₅₀ values (concentration causing 50% growth inhibition) ranging from 1.85 to 5.76 µM and 2.45 to 5.23 µM, respectively. researchgate.net

Similarly, bisindole derivatives bearing an oxime moiety have been investigated. Structure-activity relationship (SAR) studies on a series of 1′H,3H-[2,3′-biindol]-3-ones revealed that the presence of an oxime group at the 2-position was critical for their cytotoxic effects. jddtonline.info Furthermore, indirubin-3′-oxime derivatives, a class of bisindole alkaloids, have shown potent cytotoxicity against human neuroblastoma cell lines, with IC₅₀ values (concentration causing 50% inhibition) as low as 0.07 µM. jddtonline.info Another study highlighted a novel indolyl dihydroisoxazole (B8533529) derivative, DHI1, which displayed high selectivity toward leukemia Jurkat and HL-60 cells while showing minimal toxicity to noncancerous cells. frontiersin.org

| Compound Series | Specific Compound | Cancer Cell Lines | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Indole/1,2,4-Triazole Hybrids | 7h | NCI-60 Panel | 1.85 - 5.76 µM | researchgate.net |

| Indole/1,2,4-Triazole Hybrids | 7j | NCI-60 Panel | 2.45 - 5.23 µM | researchgate.net |

| Indirubin-3′-oxime derivative | Not specified | SK-N-SH (Neuroblastoma) | 0.07 µM | jddtonline.info |

| Indirubin-3′-oxime derivative | Not specified | IMR-32 (Neuroblastoma) | 0.16 µM | jddtonline.info |

| Indolyl Dihydroisoxazole | DHI1 (4a) | HL-60 (Leukemia) | 19.14 µM | frontiersin.org |

| Indolyl Dihydroisoxazole | DHI1 (4a) | Jurkat (Leukemia) | 21.83 µM | frontiersin.org |

Exploration of Tubulin Polymerization Inhibition by Oxime-Containing Hybrids

One of the key mechanisms through which indole derivatives exert their anticancer effects is by interfering with microtubule dynamics. kisti.re.kr Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis. kisti.re.kr

The oxime group can act as a bioisosteric substitute for other chemical groups in known tubulin inhibitors, enhancing their activity. researchgate.net For example, a diaryl methyl oxime containing an indole ring demonstrated significant inhibitory effects on tubulin polymerization. researchgate.net In a study of indole/1,2,4-triazole hybrids, the oxime-based derivative 7i was identified as the most effective at blocking tubulin polymerization, with an IC₅₀ value of 3.03 µM. researchgate.net This was notably more potent than the standard drug Combretastatin A-4 (CA-4), which had an IC₅₀ of 8.33 µM in the same assay. researchgate.net Molecular modeling studies suggest that these compounds bind effectively to the colchicine-binding site of tubulin. researchgate.net

| Compound | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

|---|---|---|

| Compound 7i | 3.03 ± 0.11 µM | researchgate.net |

| Combretastatin A-4 (CA-4) | 8.33 ± 0.29 µM | researchgate.net |

Proposed Molecular Mechanisms of Action (e.g., DNA Repair Inhibition, Kinase Modulation)

Beyond tubulin inhibition, indole-based oximes utilize other molecular mechanisms to achieve their antiproliferative effects.

DNA Repair Inhibition: Certain indirubin-3′-oxime derivatives have been shown to induce caspase-independent apoptosis by inhibiting DNA repair processes and causing DNA fragmentation in neuroblastoma cells. jddtonline.info This mechanism represents an alternative pathway for cell death that can be effective in cancers resistant to traditional apoptosis-inducing agents.

Kinase Modulation: The introduction of an oxime group into an indole structure is a recognized strategy for developing kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Indirubin oximes, in particular, exhibit high-affinity binding to the ATP-binding site of various protein kinases involved in tumorigenesis, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and vascular endothelial growth factor receptor 2 (VEGFR-2). The ability of these oxime derivatives to act as potent, ATP-competitive inhibitors of these key enzymes contributes significantly to their anticancer activity.

Other Biological Activities

Anthelmintic Properties of Derivatives

The indole scaffold is a core component of compounds investigated for anthelmintic (anti-parasitic worm) activity. While research specifically detailing the anthelmintic properties of 1H-Indole-2-carbaldehyde oxime is limited, studies on related indole derivatives have shown promising results. In one study, newly synthesized Mannich bases of indole derivatives were evaluated for their activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic agents. researchgate.net The results indicated that some of the tested compounds exhibited significant, dose-dependent anthelmintic activity. researchgate.net Prenylated indole alkaloids have also been reported to possess anthelmintic properties among their various biological activities. These findings suggest that the indole nucleus is a viable starting point for the development of new anthelmintic drugs, and further functionalization with groups like oximes could be a promising area for future research.

Analgesic Effects in Preclinical Models

Indole derivatives have also been explored for their potential as pain-relieving agents. Studies have reported that derivatives of indole and isatin (B1672199) oximes can possess significant analgesic and anti-inflammatory activities. One study highlighted that isatin oxime compounds possessing a chlorine atom at the C5 position of the indole ring exhibited high analgesic effects. In another preclinical study, a series of indole derivatives were synthesized and evaluated for in vivo analgesic activity, with one compound containing a 5-NO₂ group showing potent activity when compared to the standard drug Diclofenac sodium. These preclinical findings underscore the potential of the indole framework as a scaffold for developing novel analgesic compounds.

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of 1H-Indole-2-carbaldehyde oxime derivatives is intricately linked to their molecular architecture. The nature, position, and orientation of various functional groups on the indole core and the oxime moiety can profoundly influence the compound's interaction with biological targets, thereby modulating its therapeutic effects.

Impact of Substituent Effects at Various Positions on Biological Efficacy

The strategic placement of different substituents on the indole ring of 1H-Indole-2-carbaldehyde oxime derivatives is a key determinant of their biological activity. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, valuable insights can be extrapolated from studies on closely related indole derivatives, such as indole-2-carboxamides and indole-3-carbaldehyde oximes.

Research on related indole compounds has consistently shown that modifications at the C5 position of the indole ring can significantly impact biological efficacy. For instance, the introduction of halogen atoms like chlorine or fluorine at this position has been a successful strategy in enhancing the potency of various bioactive molecules. This enhancement is often attributed to the electron-withdrawing nature of halogens, which can alter the electronic distribution of the indole ring and improve binding affinity to target proteins. nih.gov

Furthermore, the nature of the substituent at the N1 position of the indole ring can also play a crucial role. While unsubstituted (N-H) indoles are common, N-alkylation or N-arylation can influence the lipophilicity and steric profile of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.

To illustrate the potential impact of substituents, the following table summarizes findings from studies on related indole derivatives, which can serve as a predictive guide for the SAR of 1H-Indole-2-carbaldehyde oximes.

| Position of Substitution | Type of Substituent | Observed/Predicted Impact on Biological Activity | Rationale (based on related compounds) |

| C5 | Halogen (Cl, F) | Potential for enhanced activity | Increases electron-withdrawing character, potentially improving target binding affinity. nih.gov |

| C5 | Methoxy (-OCH3) | Variable; can increase or decrease activity depending on the target | Electron-donating group that can influence electronic properties and steric interactions. |

| N1 | Alkyl (e.g., Methyl, Ethyl) | Can modulate lipophilicity and steric hindrance | May improve cell permeability and alter target recognition. |

| N1 | Benzyl (B1604629) | Can significantly alter the steric and electronic profile | Introduces a bulky aromatic group that can lead to new interactions with the target. |

Stereochemical Influence (E/Z Isomerism) on Biological Activity

The presence of the C=N double bond in the oxime moiety of 1H-Indole-2-carbaldehyde oxime introduces the possibility of stereoisomerism, specifically E (entgegen) and Z (zusammen) isomers. The spatial arrangement of the hydroxyl group relative to the indole ring can have a profound impact on the molecule's ability to interact with its biological target. mdpi.com

Studies on analogous indole-3-carbaldehyde oximes have demonstrated that the E and Z isomers can exhibit significantly different biological activities. This difference arises from the distinct three-dimensional shapes of the isomers, which dictates how they fit into the binding pocket of a protein or enzyme. One isomer may adopt a conformation that allows for optimal hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target, while the other isomer may be sterically hindered or unable to form these crucial contacts. mdpi.com

For example, in a study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors, the anti isomer (analogous to the E isomer where the hydroxyl group is directed away from the indole ring) of N-benzyl-1H-indole-3-carbaldehyde oxime showed higher inhibitory activity compared to the syn isomer (analogous to the Z isomer where the hydroxyl group is directed towards the indole ring). mdpi.com This suggests that the orientation of the oxime's hydroxyl group is critical for its interaction with the active site of the urease enzyme.

The following table summarizes the potential influence of E/Z isomerism on the biological activity of 1H-Indole-2-carbaldehyde oxime derivatives, based on findings from related indole oximes.

| Isomer | Relative Orientation of -OH group to Indole Ring | Potential Impact on Biological Activity | Rationale (based on related compounds) |

| E (anti) | Directed away from the indole ring | May exhibit higher activity for certain targets | This orientation may be more favorable for fitting into specific binding pockets and forming key interactions. mdpi.com |

| Z (syn) | Directed towards the indole ring | May exhibit lower or different activity | The proximity of the -OH group to the indole ring could lead to steric clashes or unfavorable electronic interactions within the binding site. mdpi.com |

The separation and individual biological evaluation of E and Z isomers are therefore crucial steps in the drug discovery process for 1H-Indole-2-carbaldehyde oxime derivatives. Understanding the stereochemical requirements for activity allows for the rational design of more potent and selective therapeutic agents.

Coordination Chemistry of 1h Indole 2 Carbaldehyde Oxime

1H-Indole-2-carbaldehyde Oxime as a Versatile Ligand in Metal Complexation

1H-Indole-2-carbaldehyde oxime is a multifaceted ligand possessing several potential donor sites for coordination with metal ions. Its versatility stems from the presence of the indole (B1671886) ring and the oxime functional group, which can engage in various bonding modes.

The oxime group (–CH=N–OH) is a well-established coordination moiety. researchgate.net It can coordinate to a metal center in several ways:

Through the oxime nitrogen: The nitrogen atom has a lone pair of electrons, making it a primary site for coordination. This is a very common mode of bonding for oxime ligands. at.ua

Through the oxime oxygen: After deprotonation of the hydroxyl group, the resulting oximato oxygen can form a strong bond with the metal ion. at.ua

As a bridging ligand: The oxime group can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.

Furthermore, the indole ring contains a nitrogen atom within the pyrrole (B145914) moiety. While the N-H group of the indole ring is generally a weak coordinator, it can be deprotonated under certain conditions to participate in bonding. Consequently, 1H-Indole-2-carbaldehyde oxime can function as a bidentate ligand, typically coordinating through the oxime nitrogen and another donor atom, such as the deprotonated oxime oxygen or the indole nitrogen. In related indole-based Schiff base complexes, ligands have been observed to act as neutral bidentate N,O-donors via the azomethine nitrogen and the imine oxime group. nih.gov This flexibility in coordination allows for the formation of stable chelate rings with metal ions, resulting in complexes with diverse geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and reaction conditions. nih.govuobaghdad.edu.iq

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with 1H-Indole-2-carbaldehyde oxime typically follows a straightforward procedure. The general method involves the reaction of the ligand with a metal salt (such as chlorides, acetates, or sulfates) in a suitable solvent, commonly an alcohol like ethanol (B145695) or methanol. The mixture is often heated to ensure the completion of the reaction. researchgate.net

A comprehensive characterization of these newly synthesized complexes is crucial to determine their structure, stoichiometry, and physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose. The table below summarizes the key methods used in the characterization of such metal-oxime complexes. researchgate.netresearchgate.net

| Technique | Purpose and Information Obtained |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex and confirms the metal-to-ligand ratio. |

| Molar Conductivity | Measures the electrolytic nature of the complexes in solution, distinguishing between ionic and non-ionic compounds. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-O, and O-H of the oxime) upon complexation. researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry of the central metal ion. |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which is used to infer the geometry and the number of unpaired electrons in the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure by showing the connectivity of atoms in the coordinated ligand. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complexes and determines the presence of coordinated or lattice solvent molecules. orientjchem.org |

| X-ray Crystallography | Provides definitive, three-dimensional structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. nih.gov |

Research into the Biological Activities of Metal-Oxime Complexes

The coordination of organic ligands to metal ions can significantly alter their biological properties. nih.govresearchgate.net Metal complexes of indole derivatives, including oximes and Schiff bases, have been a subject of intense research due to their potential as therapeutic agents. nih.govresearchgate.net A common finding is that the biological activity of the ligand is often enhanced upon complexation. researchgate.netresearchgate.net

While specific studies on the biological activities of 1H-Indole-2-carbaldehyde oxime metal complexes are not extensively documented, research on analogous indole-based compounds provides significant insights into their potential. These complexes have demonstrated a wide spectrum of activities, as detailed in the table below.

| Metal Ion | Ligand Type (Analogous) | Biological Activity Studied | Key Finding |

| Cu(II), Co(II), Ni(II), Zn(II) | Indole-based Schiff bases | Antibacterial, Antifungal, Anti-tuberculosis | Metal complexes showed good antimicrobial potency, with some exhibiting significant activity against E. coli and B. subtilis. nih.gov |

| Co(II), Ni(II), Cu(II) | Indole-3-carboxaldehyde (B46971) Schiff base | Antibacterial, Antifungal | The metal complexes displayed greater antimicrobial activity compared to the free ligand. at.ua |

| Pd(II) | Indole-3-carbaldehyde thiosemicarbazones | Anticancer | The complexes showed significant anticancer activity. nih.gov |

| Co(II), Ni(II), Cu(II) | Substituted benzaldehyde (B42025) oximes | Antibacterial | The metal complexes were found to be more active antibacterial agents than the corresponding free oxime ligands. researchgate.net |

These findings suggest that metal complexes of 1H-Indole-2-carbaldehyde oxime are promising candidates for future investigation as potential antimicrobial and anticancer agents.

Applications in Chelation and Extraction Processes within Inorganic Systems

Ligands with effective chelating properties, particularly those containing N and O donor atoms like 1H-Indole-2-carbaldehyde oxime, are valuable in the field of separation science. orientjchem.org They can be utilized for the selective chelation and extraction of metal ions from various matrices, which is a critical process in hydrometallurgy, environmental remediation, and analytical chemistry. nih.govgoogle.com

One major application is in solvent extraction, where the chelating agent is dissolved in an organic solvent immiscible with water. nih.gov When this organic phase is mixed with an aqueous solution containing metal ions, the ligand selectively binds to the target metal, forming a neutral complex that is more soluble in the organic phase. This allows for the transfer of the metal ion from the aqueous to the organic phase, effectively separating it from other components. Oxime-based extractants are notably used in large-scale industrial processes, such as copper extraction. google.com

Another advanced application involves immobilizing the chelating ligand onto a solid support, such as silica (B1680970) or polymer beads, to create a sorbent for solid-phase extraction (SPE). This technique is highly efficient for pre-concentrating trace metals from environmental samples before analysis.

Principle of Solid-Phase Extraction using a Chelating Ligand:

| Step | Description |

| 1. Conditioning | The solid support with the immobilized ligand is treated with a solvent to activate the chelating sites. |

| 2. Loading | The aqueous sample containing metal ions is passed through the sorbent. The immobilized ligand selectively binds to the target metal ions. |

| 3. Rinsing | The sorbent is washed to remove any unbound matrix components. |

| 4. Elution | A small volume of a suitable solvent (e.g., an acid) is passed through the sorbent to release the metal ions in a concentrated form for analysis. |

Although 1H-Indole-2-carbaldehyde oxime possesses the necessary functional groups to be an effective chelating agent for such applications, specific studies detailing its use in metal extraction and separation processes are limited in current literature. However, the known chemistry of oximes and indole derivatives suggests it holds potential for these applications. nih.govacs.org

Strategic Role of 1h Indole 2 Carbaldehyde Oxime As a Versatile Synthetic Intermediate

Precursor to Structurally Diverse Heterocyclic Scaffolds for Medicinal Chemistry

1H-Indole-2-carbaldehyde oxime serves as a valuable precursor for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The oxime functionality provides a reactive handle for various cyclization and rearrangement reactions, enabling the construction of novel, fused-indole ring systems.

A notable application is in the synthesis of pyrazino[1,2-a]indole derivatives. Specifically, a derivative of the target compound, 1-(Prop-2-ynyl)-1H-indole-2-carbaldehyde oxime, has been utilized in a gold-catalyzed reaction to prepare 3-methylpyrazino[1,2-a]indole 2-oxide. This transformation highlights the utility of the indole-2-carbaldehyde oxime scaffold in accessing unique tricyclic nitrogen-containing heterocycles. Such scaffolds are actively explored in drug discovery programs for their potential therapeutic properties. The reactivity of the oxime group allows for intramolecular cyclization reactions that are crucial for building these complex molecular architectures.

The parent aldehyde, 1H-Indole-2-carbaldehyde, is a well-established building block for a variety of heterocyclic systems, including quinazolinones and bis(1H-indol-2-yl)methanones, which have shown potential as inhibitors of receptor tyrosine kinases. The conversion of the aldehyde to the oxime provides an alternative and versatile intermediate that can be further manipulated to generate a diverse array of bioactive heterocyclic compounds.

| Precursor Compound | Reaction Type | Resulting Heterocyclic Scaffold |

| 1-(Prop-2-ynyl)-1H-indole-2-carbaldehyde Oxime | Gold-catalyzed cyclization | 3-methylpyrazino[1,2-a]indole 2-oxide |

| 1H-Indole-2-carbaldehyde | Condensation/Cyclization | Quinazolinone derivatives |

| 1H-Indole-2-carbaldehyde | Dimerization/Condensation | bis(1H-indol-2-yl)methanones |

Utility in the Synthesis of Fluorescent Probes and Chemical Sensors

The indole (B1671886) moiety is known to possess intrinsic fluorescence properties, making it a valuable component in the design of fluorescent probes and chemical sensors. While direct applications of 1H-Indole-2-carbaldehyde oxime in this area are not extensively documented, the utility of its precursor, 1H-Indole-2-carbaldehyde, is well-recognized. This suggests a strong potential for the oxime derivative in similar applications.

1H-Indole-2-carbaldehyde is employed in the development of fluorescent probes for biological imaging. The aldehyde group can be readily transformed into various functionalities, including oximes, which can then be further derivatized to create sophisticated sensor molecules. The conversion of the aldehyde to an oxime can modulate the electronic properties of the indole fluorophore, potentially leading to changes in fluorescence emission, which is a key principle in the design of chemical sensors. These sensors can be designed to detect specific analytes, such as ions or biomolecules, through mechanisms like nucleophilic attack on the indole ring system, which alters the conjugation and, consequently, the fluorescence output.

For instance, benzaldehyde-indole fused chromophores have been successfully used to create fluorescent probes for the detection of cyanide and hypochlorite in living cells. The synthetic strategies for such probes often involve the manipulation of a carbaldehyde group, indicating that 1H-Indole-2-carbaldehyde oxime could serve as a key intermediate in the synthesis of novel indole-based fluorescent sensors with tailored photophysical properties.

| Precursor/Core Structure | Application | Detection Target |

| 1H-Indole-2-carbaldehyde | Fluorescent Probes | Cellular processes |

| Benzaldehyde-indole fused chromophore | Chemical Sensor | Cyanide and hypochlorite |

| Naphthalimide-indole conjugate | Chemosensor | Biothiols |

Contribution to Natural Product Synthesis Methodologies

The indole ring is a fundamental structural motif in a vast array of natural products, particularly indole alkaloids, which exhibit a broad spectrum of pharmacological activities. While 1H-Indole-2-carbaldehyde is a versatile starting material for accessing various indole derivatives, specific documented contributions of 1H-Indole-2-carbaldehyde oxime to the total synthesis of natural products are limited in publicly available research.

The functional group transformation from an aldehyde to an oxime is a common step in synthetic organic chemistry. Oximes can be readily converted to other functional groups, such as nitriles or amines, or participate in rearrangements like the Beckmann rearrangement. These transformations are foundational in the synthesis of complex natural products. Therefore, it is plausible that 1H-Indole-2-carbaldehyde oxime could serve as a strategic intermediate in synthetic routes to natural products containing a functionalized C2-substituted indole core. However, specific examples detailing its use in this context are not prevalent in the literature.

Key Building Block in Pharmaceutical Intermediate Development and Drug Discovery Pipelines

The indole scaffold is of paramount importance in drug discovery, with numerous approved drugs containing this heterocyclic core. 1H-Indole-2-carbaldehyde and its derivatives are key intermediates in the synthesis of pharmaceutically active molecules. The conversion of the aldehyde to the oxime introduces a new set of synthetic possibilities for modifying the indole core and introducing diverse functionalities.

Research has shown that derivatives of 1H-Indole-2-carbaldehyde, such as Schiff bases, exhibit promising analgesic and anthelmintic activities ajchem-b.com. Furthermore, 1H-indole-2-carboxamides have been investigated for their anti-Trypanosoma cruzi activity, the causative agent of Chagas disease nih.gov. The synthesis of these carboxamides and other bioactive molecules often proceeds through the functionalization of the C2 position of the indole ring.

While direct evidence of 1H-Indole-2-carbaldehyde oxime being a pivotal intermediate in current drug discovery pipelines is not widely reported, its role as a versatile synthetic precursor is clear. The ability to transform the oxime group into other functionalities or to use it to construct larger, more complex molecules underscores its potential as a valuable building block for the development of novel pharmaceutical intermediates and, ultimately, new therapeutic agents.

Future Research Directions and Translational Perspectives for 1h Indole 2 Carbaldehyde Oxime

Development of Novel and Atom-Economical Synthetic Routes

Future synthetic research will likely focus on developing more efficient, environmentally friendly, and atom-economical methods for producing 1H-Indole-2-carbaldehyde oxime and its derivatives. Traditional methods often involve multiple steps and the use of hazardous reagents. nih.gov Modern synthetic chemistry aims to overcome these limitations.

Key areas for development include:

Mechanochemistry: Solvent-free mechanochemical methods, which involve synthesis via milling or grinding, offer a green alternative to traditional solution-phase reactions. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, achieving high yields in short reaction times and minimizing waste. mdpi.com Future work should adapt and optimize these techniques for the 2-carbaldehyde isomer.

Catalytic C-H Functionalization: Direct C-H functionalization of the indole (B1671886) ring is a powerful strategy that avoids pre-functionalized starting materials, thereby improving atom economy. acs.org Research into novel catalytic systems, potentially using earth-abundant metals, could lead to a one-step synthesis of the indole-2-carbaldehyde precursor from simple indoles, which can then be readily converted to the oxime.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the oximation of 1H-indole-2-carbaldehyde could enable safer handling of potentially hazardous reagents like hydroxylamine (B1172632) and allow for rapid production and optimization. mdpi.com

Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled selectivity and mild reaction conditions. While the biosynthesis of the related 1H-indole-3-carboxaldehyde has been reported, exploring enzymes for the regioselective formylation at the C2 position and subsequent oximation is a promising frontier. ekb.eg

| Methodology | Key Advantages | Challenges & Future Directions | Relevant Findings |

|---|---|---|---|

| Traditional Solution-Phase | Well-established procedures. | Often requires harsh conditions, multiple steps, and generates significant waste. | Standard oximation involves reacting the aldehyde with hydroxylamine hydrochloride in a solvent. mdpi.com |

| Mechanochemistry | Solvent-free, reduced waste, rapid reaction times, improved safety. | Scalability for industrial production needs further investigation. Optimization for the C2-isomer is required. | Successfully applied to indole-3-carboxaldehyde oximes with yields up to 95%. mdpi.com |

| Tandem Catalysis | High atom economy, fewer purification steps. | Catalyst design for high regioselectivity at the C2 position is crucial. | Cu-catalyzed tandem C-H/N-H arylation of indoles demonstrates the potential for atom-economical transformations. acs.org |

| Biocatalysis | High selectivity, mild and environmentally benign conditions. | Discovery and engineering of suitable enzymes. | Enzymatic conversion of phytoalexin brassinin (B1667508) to 1H-indole-3-carboxaldehyde is known. ekb.eg |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The indole scaffold is a core component of many pharmaceuticals. While derivatives of 1H-indole-2-carbaldehyde have been investigated for anti-inflammatory, antimicrobial, and anticancer properties, the specific oxime functional group introduces new possibilities. chemimpex.com Future research should aim to identify novel biological targets and expand the therapeutic scope of this compound.

Potential avenues for exploration include:

Enzyme Inhibition: The oxime moiety can act as a coordinating group for metal ions in enzyme active sites. The related indole-3-carbaldehyde oximes have shown potent urease inhibitory activity, which is relevant for treating Helicobacter pylori infections. mdpi.comnih.gov A systematic screening of 1H-indole-2-carbaldehyde oxime against a panel of metalloenzymes could reveal novel inhibitory activities.

Neurological Disorders: The indole structure is central to neurotransmitters like serotonin. nih.gov Derivatives of 1H-indole-2-carbaldehyde are used as intermediates for compounds targeting neurological disorders. chemimpex.com Investigating the ability of the oxime and its analogues to modulate the activity of receptors, transporters, or enzymes in the central nervous system could lead to new treatments for depression, anxiety, or neurodegenerative diseases.

Antiproliferative Agents: Indole derivatives are known to exhibit anticancer activity. nih.govnih.gov For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, synthesized from an indole aldehyde precursor, shows potent activity against methicillin-resistant S. aureus (MRSA) and various cancer cell lines. nih.gov Future studies should evaluate 1H-indole-2-carbaldehyde oxime derivatives for their ability to inhibit specific cancer-related targets like protein kinases or interfere with cell cycle progression.

Antiviral and Antiparasitic Applications: The broad biological activity of indoles suggests potential for development as antiviral or antiparasitic agents. Screening against a diverse range of pathogens could uncover previously unknown activities.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. beilstein-journals.org These computational tools can accelerate the design and optimization of novel therapeutic agents based on the 1H-indole-2-carbaldehyde oxime scaffold.

Future applications in this area include:

Predictive Modeling: ML models can be trained on existing datasets of indole derivatives to predict biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). beilstein-journals.org This allows for the in silico screening of large virtual libraries of 1H-indole-2-carbaldehyde oxime analogues, prioritizing the most promising candidates for synthesis and testing.

Generative Models: AI algorithms can design entirely new molecules based on desired properties. By using the 1H-indole-2-carbaldehyde oxime as a starting fragment, generative models could propose novel structures with enhanced potency and selectivity for a specific biological target.

Reaction Optimization: ML can also be used to predict the optimal conditions for chemical reactions, improving yields and reducing the time needed for experimental optimization. beilstein-journals.org This would be particularly valuable for developing the novel synthetic routes discussed in section 9.1.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and metabolomics to identify and validate novel biological targets for which 1H-indole-2-carbaldehyde oxime derivatives might be effective.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Predictive Modeling (e.g., QSAR) | Forecast biological activity and ADME/Tox properties of new analogues. | Reduces the number of compounds needing synthesis, saving time and resources. |

| Generative Chemistry | Design novel molecules with optimized properties around the core scaffold. | Expands chemical space and increases the probability of discovering lead compounds. |

| Synthesis Prediction | Optimize reaction conditions for higher yields and purity. | Accelerates the development of efficient and sustainable synthetic routes. |

| Computational Target Deconvolution | Identify novel protein targets by analyzing large-scale biological data. | Uncovers new therapeutic applications and mechanisms of action. |

Comparative Research with Positional Isomers and Analogues for Enhanced Mechanistic Understanding

A deep understanding of a compound's structure-activity relationship (SAR) is crucial for rational drug design. Systematically comparing 1H-indole-2-carbaldehyde oxime with its positional isomers (e.g., where the formyl oxime group is at the C3, C4, C5, C6, or C7 position) and other structural analogues can provide invaluable mechanistic insights.

Key comparative studies should include:

Q & A

Basic Question: What are the common synthetic routes for preparing 1H-Indole-2-carbaldehyde oxime, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves oxime formation via condensation of 1H-Indole-2-carbaldehyde with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol or acetic acid). For example, analogous procedures involve dissolving the aldehyde in anhydrous dichloromethane, adding triethylamine as a base, and reacting with hydroxylamine derivatives . Optimization includes:

- Temperature Control: Reflux at 60–80°C for 6–12 hours ensures complete conversion.

- Stoichiometry: A 1:1.2 molar ratio of aldehyde to hydroxylamine minimizes side reactions.

- Purification: Recrystallization from ether or column chromatography yields high-purity products (85–98% yields reported in similar oxime syntheses) .

Basic Question: How is 1H-Indole-2-carbaldehyde oxime structurally confirmed using spectroscopic techniques?

Methodological Answer:

Key spectral markers include: